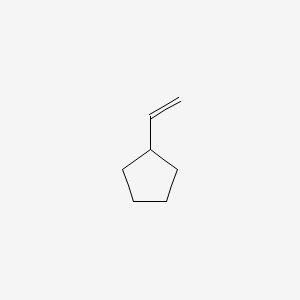

Vinylcyclopentane

説明

Significance and Context in Organic Chemistry Research

In the broader context of organic chemistry, vinylcyclopentane serves as a key substrate in the study of reaction mechanisms and the development of new synthetic methodologies. researchgate.netpku.edu.cn Its strained five-membered ring and the double bond of the vinyl substituent offer two distinct sites for chemical reactivity, allowing for a diverse range of transformations. Researchers have utilized this compound and its derivatives to explore fundamental concepts such as ring-opening reactions, cycloadditions, and stereoselective functionalization. nih.govresearchgate.net The ability to construct complex molecular architectures from relatively simple starting materials like this compound is a cornerstone of modern synthetic organic chemistry. baranlab.org

Historical Overview of Key Discoveries and Research Trends

The study of this compound and related vinylcycloalkanes has evolved over several decades. Early research often focused on the fundamental understanding of their polymerization behavior under various conditions, such as with cationic or radical initiators. acs.org A significant trend in more recent years has been the application of transition-metal catalysis to control the reactivity of vinylcyclopropanes and their higher homologues, including this compound, to achieve highly selective and complex molecular constructions. pku.edu.cnnih.gov Notably, the development of palladium-catalyzed cycloaddition reactions has opened new avenues for synthesizing substituted cyclopentanes with a high degree of stereocontrol. nih.gov The use of radical-mediated reactions has also been a prominent research trend, enabling the synthesis of this compound derivatives through the alkenylation of vinylcyclopropanes. acs.orgcapes.gov.br

Scope and Objectives of the Research Outline

This article aims to provide a detailed and scientifically accurate account of this compound, focusing exclusively on its synthesis and chemical reactivity as documented in academic literature. The primary objective is to present a structured overview of established and contemporary research findings, supported by data tables and detailed descriptions of chemical transformations. Information outside the specified outline, such as dosage, administration, or safety profiles, is strictly excluded to maintain a focused and academic tone.

Physical and Chemical Properties of this compound

This compound is a colorless liquid at room temperature. cymitquimica.com It is characterized by the following physical and chemical properties:

| Property | Value |

| Molecular Formula | C7H12 |

| Molecular Weight | 96.17 g/mol nih.gov |

| Density | 0.704 g/mL at 25 °C chembk.com |

| Boiling Point | 97 °C chembk.com |

| Refractive Index | n20/D 1.436 |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether. ontosight.aicymitquimica.com |

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes, each with its own advantages and applications.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. organic-chemistry.orgpressbooks.pub In the context of this compound synthesis, this reaction involves the treatment of cyclopentanecarboxaldehyde with a phosphorus ylide, typically generated from a triphenylphosphonium salt. This method provides a reliable way to form the vinyl group with a fixed double bond position. pressbooks.pub

Elimination Reactions from Cyclopentyl-Based Precursors

Elimination reactions provide another pathway to this compound. research-solution.comnumberanalytics.com These reactions typically involve the removal of a leaving group and a proton from adjacent carbon atoms on a cyclopentane (B165970) ring. numberanalytics.comiitk.ac.in For instance, the dehydrohalogenation of a 1-halo-1-ethylcyclopentane or the dehydration of a 1-cyclopentylethanol (B1203354) can yield this compound. The regioselectivity of the elimination (i.e., the position of the resulting double bond) is a key consideration in these methods. iitk.ac.in

Organometallic Cross-Coupling Reactions

Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, offer powerful tools for the formation of carbon-carbon bonds. cem.comunistra.frwikipedia.org The synthesis of this compound can be envisioned through the coupling of a cyclopentyl-containing organometallic reagent with a vinyl halide or a related electrophile. nih.gov These reactions often proceed with high efficiency and functional group tolerance. wikipedia.org

Chemical Reactions of this compound

The reactivity of this compound is dominated by the chemistry of its double bond and the potential for reactions involving the cyclopentane ring.

Polymerization

This compound can serve as a monomer in polymerization reactions. cymitquimica.comacs.org The nature of the resulting polymer depends on the polymerization conditions. acs.org For instance, cationic initiation can lead to polymerization primarily through the vinyl group, resulting in a polymer with pendant cyclopentyl groups. acs.org Conversely, radical polymerization can sometimes induce ring-opening, leading to polymers with different structural units. acs.org

Hydroboration-Oxidation

The hydroboration-oxidation of this compound is a two-step process that converts the vinyl group into a primary alcohol. wikipedia.orgchegg.com This reaction proceeds with anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond. wikipedia.org This method is highly valuable for the synthesis of 2-cyclopentylethanol. researchgate.net

Epoxidation

The double bond of this compound can be converted to an epoxide ring through reaction with a peroxy acid, such as m-chloroperbenzoic acid (m-CPBA), or other epoxidizing agents. google.com The resulting 1,2-epoxy-1-vinylcyclopentane is a versatile intermediate that can undergo further transformations, such as nucleophilic ring-opening. acs.org

Structure

3D Structure

特性

IUPAC Name |

ethenylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-2-7-5-3-4-6-7/h2,7H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFDCLMNVWHSGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30229-22-2 | |

| Record name | Cyclopentane, ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30229-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70190861 | |

| Record name | Vinylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3742-34-5 | |

| Record name | Vinylcyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3742-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinylcyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003742345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylcyclopentane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vinylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinylcyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vinylcyclopentane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KCH96UG6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies for Vinylcyclopentane and Its Derivatives

Radical-Mediated Synthetic Approaches

Radical reactions provide a powerful and versatile platform for the formation of carbon-carbon bonds. In the context of vinylcyclopentane synthesis, several innovative methods have emerged that harness the reactivity of radical intermediates. These approaches often involve the ring-opening of strained cyclopropyl (B3062369) systems, followed by intermolecular or intramolecular additions to unsaturated partners.

Phenylthio Radical-Catalyzed Alkenylation of Vinylcyclopropanes

A notable strategy for this compound synthesis involves the phenylthio radical-catalyzed alkenylation of vinylcyclopropanes. academictree.orgresearchgate.net This method provides a novel (3-atom + 2-atom) bond construction pathway to highly functionalized cyclopentane (B165970) rings. researchgate.net In this process, 1-vinylcyclopropanes, substituted with ether or ester groups at the C(2) position of the cyclopropyl ring, or with alkyl groups at other positions on the ring or alkenyl moiety, are reacted with alkenes that are functionalized with esters or oxygen-containing groups. researchgate.net The reaction is catalyzed by the phenylthio radical (PhS·). researchgate.net

The mechanism proceeds through the addition of the phenylthio radical to the vinyl group of the vinylcyclopropane (B126155), which induces the opening of the three-membered ring to form a more stable radical intermediate. This intermediate then adds to an electron-deficient alkene. Subsequent radical-mediated steps lead to the formation of the this compound product and regeneration of the phenylthio radical, thus completing the catalytic cycle. pku.edu.cnchinesechemsoc.org It has been observed that variations in reaction conditions, such as employing low temperatures or adding Lewis acids, can influence the stereoselectivity of the reaction. researchgate.net This methodology has also been extended to the use of alkynes, leading to the formation of vinylcyclopentene derivatives. researchgate.net

Diboron-Directed Ring Opening via Thiyl Radical Catalysis

A more recent advancement in radical-mediated this compound synthesis is the use of diboron-directed ring opening of vinylcyclopropanes, catalyzed by thiyl radicals. nih.govchemrxiv.org This approach utilizes vinyl cyclopropyl diborons (VCPDBs) as precursors to homoallylic α,α-diboryl radicals. nih.govchemrxiv.org The presence of the geminal diboryl group on the cyclopropane (B1198618) ring plays a crucial role in activating the ring for opening. chemrxiv.orgresearchgate.net

The reaction is initiated by the addition of a thiyl radical to the vinylcyclopropane. rsc.org This addition facilitates the regioselective opening of the cyclopropane ring, generating a carbon-centered radical that is stabilized by the two adjacent boron atoms. rsc.orgresearchgate.net This stabilization is achieved through conjugation with the empty p-orbitals of the boron atoms. rsc.orgresearchgate.net The resulting homoallylic α,α-diboryl radical is a key intermediate that can then participate in further reactions. nih.govchemrxiv.org

α,α-Diboryl Radical Generation and Application

The generation of homoallylic α,α-diboryl radicals through the diboron-directed ring opening of VCPDBs opens up new avenues for the synthesis of complex cyclopentane structures. nih.govchemrxiv.org These previously unexplored radical intermediates have been shown to undergo smooth [3+2] cycloaddition reactions with a variety of olefins. nih.govchemrxiv.org This cycloaddition provides access to highly substituted diboryl cyclopentanes with good to excellent diastereoselectivity. nih.govchemrxiv.org

A remarkable feature of this method is its preference for the formation of the cis-cyclopentane diastereomer, which is in contrast to the trans-diastereoselectivity typically observed with dicarbonyl-activated vinylcyclopropanes. nih.govchemrxiv.org The cis-stereochemistry of the resulting cyclopentane products has been confirmed through quantitative NOE and 2D NOESY studies. nih.govchemrxiv.org This stereochemical outcome enables further synthetic transformations, such as intramolecular Heck reactions, to construct rare tricyclic cyclopentanoid frameworks containing the diboron (B99234) group. nih.gov Furthermore, the mild reaction conditions allow for a one-pot sequence involving VCP ring-opening, cycloaddition, and subsequent oxidation to yield disubstituted cyclopentanones. nih.govchemrxiv.org

Radical Annulation for 2-Vinylcyclopentane Derivatives

Radical annulation represents another effective strategy for constructing 2-vinylcyclopentane derivatives, proceeding via a [3+2] cycloaddition mechanism. bg.ac.rsresearchgate.net This method involves the thermally or photolytically induced decomposition of O-acyl derivatives of N-hydroxypyridine-2-thione or other thiohydroxamic esters in the presence of an excess of electron-deficient olefins. bg.ac.rsresearchgate.net The reaction is mediated by a phenylthio radical and involves a sequence of addition, cyclization, and elimination steps. bg.ac.rs

This approach is based on the intermolecular addition of a 3-butenyl type radical to an electron-deficient olefin, followed by an intramolecular 5-exo-trig cyclization of the resulting 5-hexenyl type radical. bg.ac.rs The final step is the β-elimination of a phenylthio radical from the newly formed cyclopentylmethyl radical, which yields the 2-vinylcyclopentane derivative. bg.ac.rs The mild reaction conditions and the tolerance of various functional groups make this a valuable synthetic tool. bg.ac.rs A related Br-radical-mediated [3+2] annulation has also been developed for the synthesis of 2-bromomethyl-substituted alkenylcyclopentanes from the reaction of alkenylcyclopropanes with allyl bromides under photoirradiation. dntb.gov.ua

Transition Metal-Catalyzed Synthesis

Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the synthesis of vinylcyclopentanes and their derivatives. These methods often rely on the ability of the metal to facilitate the ring-opening of vinylcyclopropanes and subsequent cycloaddition reactions with various partners.

Palladium-Catalyzed Cycloaddition Reactions

Palladium-catalyzed [3+2] cycloaddition reactions of vinylcyclopropanes have been extensively developed for the synthesis of multi-substituted cyclopentane derivatives. rsc.org Under palladium(0) catalysis, vinylcyclopropane derivatives undergo a ring-opening reaction to form a zwitterionic π-allylpalladium(II) intermediate. rsc.orgpku.edu.cn This intermediate can then react with a variety of dipolarophiles, including carbon-carbon, carbon-oxygen, and carbon-nitrogen double bonds, as well as diazo compounds, to afford a diverse range of five-membered carbocyclic and heterocyclic compounds. rsc.org

This methodology has been applied to a wide range of substrates, such as electron-deficient olefins, isocyanates, aldehydes, and imines. rsc.orgpku.edu.cn For instance, the reaction of vinylcyclopropanes with 1-azadienes under mild conditions yields multisubstituted cyclopentane derivatives in good to excellent yields with moderate to good diastereoselectivities. rsc.org Asymmetric versions of this cycloaddition have also been developed using chiral palladium complexes, providing access to enantiomerically enriched cyclopentane products. pku.edu.cnnih.gov These reactions often proceed with high diastereoselectivity and can be used to construct complex molecules containing multiple stereocenters in a single step. nih.gov

Data Tables

Table 1: Radical-Mediated Synthesis of this compound Derivatives

| Method | Precursors | Catalyst/Mediator | Key Intermediate | Product Type | Ref. |

| Phenylthio Radical-Catalyzed Alkenylation | Vinylcyclopropanes, Alkenes/Alkynes | Phenylthio radical | Carbon-centered radical | Vinylcyclopentanes/Vinylcyclopentenes | academictree.org, researchgate.net |

| Diboron-Directed Ring Opening | Vinyl cyclopropyl diborons, Olefins | Thiyl radical | Homoallylic α,α-diboryl radical | Diboryl cyclopentanes | nih.gov, chemrxiv.org |

| Radical Annulation | O-acyl derivatives of N-hydroxypyridine-2-thione, Electron-deficient olefins | Phenylthio radical | 3-Butenyl type radical | 2-Vinylcyclopentane derivatives | bg.ac.rs, researchgate.net |

Table 2: Palladium-Catalyzed Synthesis of this compound Derivatives

| Reaction Type | Precursors | Catalyst | Key Intermediate | Product Type | Ref. |

| [3+2] Cycloaddition | Vinylcyclopropanes, Alkenes/Imines/etc. | Palladium(0) complexes | Zwitterionic π-allylpalladium(II) | Substituted cyclopentanes | pku.edu.cn, rsc.org |

| Asymmetric [3+2] Cycloaddition | Vinylcyclopropanes, Alkylidene azlactones | Chiral Palladium complexes | Zwitterionic π-allylpalladium(II) | Chiral amino acid derivatives | nih.gov |

Copper-Promoted Borylation Reactions

Cyclization Reactions and Ring Expansion Strategies

Alternative pathways to vinylcyclopentanes involve intramolecular cyclization events and the strategic expansion of smaller, strained rings. These methods provide unique access to complex and substituted this compound cores.

In the free-radical polymerization of multivinyl monomers, such as divinylbenzene (B73037) (DVB) or ethylene (B1197577) glycol dimethacrylate (EGDMA), intramolecular cyclization is a significant competing reaction to intermolecular crosslinking. mdpi.comnih.gov This process, also known as "micro-loop" formation, occurs when a chain-end radical reacts with a pendent vinyl group on the same polymer chain. mdpi.com The formation of these cyclic structures is a first-order reaction and becomes a dominant pathway particularly under starved-feed or dilute conditions where the probability of intermolecular reactions is reduced. mdpi.comnih.gov

The propensity for cyclization and the size of the resulting ring are influenced by factors such as monomer structure, monomer concentration, and solvent. chemrxiv.orgrsc.org The formation of five-membered cyclopentane rings via this mechanism is plausible, especially when the spacing between vinyl groups along the polymer backbone is suitable to favor a 5-exo-trig cyclization. While this reaction is often seen as a limitation in the synthesis of crosslinked polymer networks (as it consumes a potential crosslinking site), it represents a potential route for incorporating cyclopentane moieties into a polymer structure. mdpi.comchemrxiv.org

A specific and effective method for forming the this compound framework involves the 5-exo-cyclization of suitably configured oxyallyl cations. researchgate.netresearchgate.netacs.org These reactive intermediates can be generated in situ from various precursors, such as α,α'-dihaloketones treated with a reducing agent (like Fe₂(CO)₉) or from the Lewis acid-catalyzed reaction of cross-conjugated dienones. researchgate.net

When the oxyallyl cation contains a tethered alkene, it can undergo an intramolecular [3+2] cycloaddition. researchgate.net The 5-exo-cyclization pathway is favored, leading directly to the formation of this compound derivatives. researchgate.netnih.govbg.ac.rs This reaction proceeds with moderate to excellent levels of stereoselectivity and can even be induced asymmetrically using a chiral substrate. researchgate.netacs.org This methodology provides a powerful route to functionalized cyclopentanones bearing a vinyl group, which are valuable synthetic intermediates. researchgate.net

Table 4: Synthesis of Vinylcyclopentanes via Oxyallyl Cation Cyclization

| Precursor | Method of Cation Generation | Reaction Type | Product | Key Features | Ref. |

|---|---|---|---|---|---|

| Unsaturated α,α'-dihaloketone | Reduction with Fe₂(CO)₉ | 5-exo-cyclization | Vinylcyclopentanone derivative | Forms functionalized cyclopentanones | researchgate.net |

| Cross-conjugated dienone | Lewis or Brønsted acid catalysis | Interrupted Nazarov / 5-exo-cyclization | This compound derivative | Stereoselective formation of bicyclic spiro compounds | researchgate.net |

This interactive table summarizes methods for generating this compound derivatives through the cyclization of oxyallyl cations.

The ring expansion of vinylcyclopropanes to cyclopentenes is a well-established synthetic transformation. wikipedia.org When performed enantioselectively, this reaction provides a powerful tool for accessing chiral cyclopentane derivatives. This is often achieved through synergistic catalysis, combining transition metal catalysis with organocatalysis. nih.govresearchgate.net

In a typical example, a palladium(0) complex activates the vinylcyclopropane, leading to a zwitterionic π-allyl-palladium intermediate. researchgate.netresearchgate.net Simultaneously, an amine catalyst (like a Hayashi-Jørgensen organocatalyst) activates an enal substrate to form a reactive iminium ion. researchgate.net The subsequent reaction between these two activated species results in a cascade that forms a highly substituted spirocyclopentane. This double synergistic approach allows for the creation of up to four stereocenters with excellent yields and high enantio- and diastereoselectivity. nih.govresearchgate.net Thiyl radicals, generated from chiral peptide catalysts, have also been shown to catalyze the enantioselective ring-opening and cyclization of vinylcyclopropanes, demonstrating a metal-free approach to this transformation. nih.gov

Table 5: Enantioselective Ring Expansion of Vinylcyclopropanes

| Catalytic System | Substrates | Product Type | Stereocontrol | Ref. |

|---|---|---|---|---|

| Pd(0) complex + Chiral amine catalyst | Dicarbonyl-activated VCPs + Enals | Enantioenriched spiro-annulated cyclopentanes | Excellent enantio- and diastereoselectivity | nih.govresearchgate.net |

This interactive table outlines catalytic systems for the enantioselective synthesis of cyclopentane derivatives from vinylcyclopropanes.

Cyclization of Oxyallyl Cations to this compound Derivatives

Synthetic Utility of Vinylcyclopropane Precursors

The transformation of vinylcyclopropanes into cyclopentene (B43876) rings, known as the vinylcyclopropane-cyclopentene rearrangement, stands as a significant and versatile strategy for the synthesis of this compound and its substituted analogs. wikipedia.org This ring expansion reaction can be initiated thermally or facilitated by transition-metal catalysts, offering a powerful tool for constructing five-membered carbocycles. wikipedia.orgnih.gov The synthetic utility of this method stems from its ability to convert readily available vinylcyclopropane precursors into more complex cyclopentane structures, a common motif in natural products. wikipedia.org

The mechanism of the rearrangement is intricate and highly dependent on the specific substrate and reaction conditions. It can proceed through a stepwise diradical pathway or a concerted, orbital-symmetry-controlled pericyclic process. wikipedia.orgacs.org The thermal conversion of the parent vinylcyclopropane to cyclopentene was first reported in 1960. acs.org Such thermal rearrangements often demand high temperatures, as the activation energy for the parent hydrocarbon is approximately 51.7 kcal/mol. acs.orgacs.org However, the reaction is thermodynamically favorable, with cyclopentene being about 21.7 kcal/mol more stable than vinylcyclopropane. acs.org

Substituents on the vinylcyclopropane ring can significantly influence the reaction conditions and outcomes. For instance, a methoxy (B1213986) group at the C1 position can lower the activation energy for rearrangement by about 5 kcal/mol, while at the trans-C2 position, it can lower it by a more substantial 11 kcal/mol. acs.orgacs.org This allows the rearrangement to occur at considerably lower temperatures. wikipedia.org

Transition metal catalysis has emerged as a powerful method to effect the vinylcyclopropane-cyclopentene rearrangement under milder conditions, often with high selectivity. nih.govorganicreactions.org Various transition metals, including palladium (Pd), nickel (Ni), and rhodium (Rh), have proven effective in catalyzing this transformation. nih.gov The catalytic cycle typically involves the oxidative addition of the transition metal to a C-C bond of the cyclopropane ring to form a π-allylpalladium intermediate, which then undergoes further reactions to yield the cyclopentane product. nih.gov This catalytic approach has been successfully applied in [3+2] cycloaddition reactions, where a vinylcyclopropane acts as a three-carbon component, reacting with an alkene to form a substituted this compound. nih.govnih.gov

Recent advancements have introduced novel catalytic systems, such as pyridine-boronyl radical catalysis, which enables the intramolecular ring expansion of unactivated vinylcyclopropanes under relatively mild, metal-free conditions. acs.org

The synthetic utility is demonstrated in various contexts, from simple ring expansions to key steps in the total synthesis of complex molecules. wikipedia.org For example, Ni(0)-N-heterocyclic carbene (NHC) complexes have been shown to be effective catalysts for the rearrangement of unactivated vinylcyclopropanes. nih.gov

Table 1: Examples of Ni(0)-Catalyzed Vinylcyclopropane-Cyclopentene Rearrangement nih.gov

| Substrate Type | Catalyst System | Temperature (°C) | Product |

| 1,1-Disubstituted Vinylcyclopropane | Ni(0)-NHC | Room Temperature | Corresponding Cyclopentene |

| Trisubstituted Vinylcyclopropane | Ni(0)-NHC | 60 | Corresponding Cyclopentene |

| 1,2-Disubstituted Vinylcyclopropane (with aromatic activation) | Ni(0)-NHC | Elevated Temperature | Corresponding Cyclopentene |

This table illustrates the effect of substitution on the reaction conditions for Ni(0)-catalyzed rearrangements. nih.gov

Another significant application is the palladium-catalyzed [3+2] cycloaddition. In one example, a vinylcyclopropane was reacted with β,2-dinitrostyrene in the presence of a palladium catalyst to produce a highly functionalized this compound derivative, which served as a key intermediate in the synthesis of the tetracyclic core of Melodinus alkaloids. nih.gov

Table 2: Palladium-Catalyzed [3+2] Cycloaddition for this compound Synthesis nih.gov

| Vinylcyclopropane Precursor | Alkene Partner | Catalyst | Product Yield |

| Known vinyl cyclopropane 10 | β,2-dinitrostyrene (11) | Palladium(0) | 60% (as a mixture of two diastereomers) |

This table shows a specific example of a Pd-catalyzed cycloaddition to form a complex this compound structure. nih.gov

These methodologies highlight the importance of vinylcyclopropane precursors in modern organic synthesis, providing access to a wide range of this compound structures through controlled ring-expansion and cycloaddition strategies. nih.gov

Reaction Mechanisms and Reactivity Studies of Vinylcyclopentane

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. numberanalytics.com In the context of vinylcyclopentane and its derivatives, cycloaddition reactions provide a means to generate more complex molecular architectures.

[3+2] Cycloadditions of Vinylcyclopropanes

While the focus is on this compound, the reactivity of vinylcyclopropanes (VCPs) in [3+2] cycloadditions provides a foundational understanding of the behavior of strained ring systems in these transformations. These reactions typically involve the reaction of a three-carbon synthon (from the VCP) with a two-atom component to form a five-membered ring. nih.govuni-mainz.de Transition metals, particularly palladium, are often employed to catalyze these reactions. nih.govnih.govnih.gov The mechanism generally proceeds through the opening of the cyclopropane (B1198618) ring to form a zwitterionic π-allyl metal complex, which then reacts with an alkene or another π-system. researchgate.netnih.gov

Stereoselectivity in [3+2] Cycloadditions

High levels of stereoselectivity are often achievable in palladium-catalyzed [3+2] cycloadditions of vinylcyclopropanes. nih.govcapes.gov.br The stereochemical outcome can be influenced by the electronic properties of both the vinylcyclopropane (B126155) and the reacting olefin. nih.govcapes.gov.br For instance, in reactions with electron-deficient olefins like azlactone- and Meldrum's acid alkylidenes, excellent stereocontrol has been reported. nih.govcapes.gov.br The stereochemistry of the resulting cyclopentane (B165970) products can often be predicted using models that consider the spatial arrangement of the catalyst and ligand. nih.gov In some cases, a synergistic approach combining palladium catalysis with organocatalysis has been used to achieve high stereoselectivity in the formation of highly substituted cyclopentanes with multiple stereocenters. acs.org

A notable application of this stereoselectivity is in the synthesis of complex molecules. For example, a palladium-catalyzed intermolecular [3+2] cycloaddition was used to construct the highly substituted cyclopentane core of the Melodinus alkaloids. nih.govcaltech.edu This strategy relied on the conservation of the trans relationship of substituents from the starting nitrostyrene (B7858105) throughout the cycloaddition process. nih.govcaltech.edu

| Reactants | Catalyst/Ligand | Product | Stereoselectivity | Ref |

| Substituted vinylcyclopropanes and electron-deficient olefins | Palladium | Highly-substituted cyclopentanes | High diastereoselectivity | nih.govcapes.gov.br |

| Vinylcyclopropanes and α,β-unsaturated aldehydes | Palladium and Organocatalyst | Highly substituted cyclopentanes with up to four stereocenters | High | acs.org |

| trans-β-nitrostyrene and vinylcyclopropane | Palladium | This compound intermediate for Melodinus alkaloids | Conservation of trans stereochemistry | nih.govcaltech.edu |

Influence of Ligands and Catalysts

The choice of ligand and catalyst is crucial in directing the outcome of [3+2] cycloadditions of vinylcyclopropanes. Palladium complexes are frequently used, and the ligands coordinated to the metal center can significantly impact reactivity and selectivity. nih.govcapes.gov.brresearchgate.net Chiral ligands, such as chiral phosphoramidites and bis(tert-amine) ligands, have been successfully employed to induce enantioselectivity in these reactions. researchgate.netresearchgate.net For example, a palladium(0)/SEGPHOS complex in the presence of LiBr was effective for the enantioselective [3+2] cycloaddition between vinylcyclopropanes and alkenyl N-heteroarenes. researchgate.net

In some systems, the ligand can influence the reaction pathway. For instance, in nickel-catalyzed [3+2] cycloadditions of vinylcyclopropanes and imines, phosphine (B1218219) ligands play a strong role in determining the reaction rate and selectivity. mdpi.com Density functional theory (DFT) calculations have shown that both electronic and steric effects of the ligand are important. mdpi.com The use of diphosphine ligands like Xantphos has been shown to significantly increase the efficiency of palladium-catalyzed [3+2] cycloadditions of vinylcyclopropanes with 1-azadienes. rsc.org

| Catalyst System | Reactants | Outcome | Reference |

| Palladium(0)/Chiral Ligands | Vinylcyclopropanes and various olefins | Asymmetric [3+2] cycloaddition | nih.govcapes.gov.br |

| Pd(0)/SEGPHOS complex with LiBr | Vinylcyclopropanes and alkenyl N-heteroarenes | Catalytic enantioselective [3+2] cycloaddition | researchgate.net |

| Nickel/Phosphine Ligands | Vinylcyclopropanes and imines | Control of reaction rate and selectivity | mdpi.com |

| Pd2(dba)3·CHCl3/Xantphos | Vinylcyclopropanes and 1-azadienes | Efficient [3+2] cycloaddition | rsc.org |

Application in Natural Product Synthesis

The [3+2] cycloaddition of vinylcyclopropanes has proven to be a valuable tool in the total synthesis of natural products. pku.edu.cn A key example is the synthesis of the Melodinus alkaloids, where a palladium-catalyzed intermolecular [3+2] cycloaddition was a crucial step in rapidly assembling the complex cyclopentane core. nih.govnih.govcaltech.edu This approach allowed for the installation of a key quaternary stereocenter. nih.govcaltech.edu The resulting this compound intermediate was then further elaborated to construct the tetracyclic ABCD ring system of the natural product family. nih.govcaltech.edu The strategy's effectiveness highlights the power of this cycloaddition in creating complex, stereochemically dense structures from simpler precursors. nih.govcaltech.edu

[5+2] Cycloadditions and Related Transformations

Intramolecular [5+2] cycloadditions of vinylcyclopropanes with tethered alkenes or alkynes are well-established methods for synthesizing seven-membered rings. researchgate.netwikipedia.org These reactions are typically catalyzed by transition metals like rhodium. researchgate.net The mechanism of rhodium-catalyzed VCP [5+2] cycloadditions is thought to proceed through cleavage of the cyclopropane ring, followed by insertion of the alkyne and subsequent reductive elimination. rsc.org

Comparison with Allenylcyclopentane Cycloadditions

Computational studies using density functional theory (DFT) have been conducted to compare the rhodium-catalyzed intramolecular cycloadditions of allenylcyclopentane-alkyne and this compound-alkyne systems. jst.go.jpnih.gov These studies revealed that the reaction with the allenylcyclopentane model has a significantly lower reaction energy barrier compared to the this compound model. jst.go.jpnih.gov

The total energy barriers for the rate-determining step, which is β-carbon elimination, were calculated to be 19.0 kcal/mol for the allenylcyclopentane-alkyne system and a much higher 43.2 kcal/mol for the this compound-alkyne system. jst.go.jp This substantial difference in activation energy suggests that the allenyl-cycloaddition is kinetically more favorable. jst.go.jp The lower reactivity of this compound in this context may necessitate other driving forces, such as the strain energy present in smaller ring systems like vinylcyclopropane, to proceed efficiently. jst.go.jp

The difference in reactivity is also attributed to the nature of the molecular orbitals in the transition states. jst.go.jpnih.gov In the allenylcyclopentane transition state, the d-orbital of the rhodium catalyst and the C=C bond π orbital form a bonding interaction. jst.go.jp Conversely, in the highest occupied molecular orbital (HOMO) of the this compound transition state, the rhodium d-orbital and the C-C σ-bond orbital are anti-bonding, leading to a less stable transition state. jst.go.jp

The mechanism for the rhodium-catalyzed reactions of allenylcyclopentane-alkynes is complex, involving an initial oxidative cyclization to form a key rhodacycle intermediate. acs.orgnih.gov This intermediate can then proceed through competing pathways: a β-carbon elimination leading to a [7+2] cycloaddition product, or a metal-assisted σ-bond metathesis leading to a cyclopropanation/cyclization product. acs.orgnih.gov The selectivity between these pathways can be controlled by the choice of ligands on the rhodium catalyst, with both electronic and steric effects of the ligand playing a significant role. acs.orgnih.gov

| Feature | Allenylcyclopentane-Alkyne Cycloaddition | This compound-Alkyne Cycloaddition | Reference |

| Catalyst | Rhodium(I) | Rhodium(I) | jst.go.jpnih.gov |

| Overall Reaction | [7+2] Cycloaddition | [7+2] Cycloaddition | jst.go.jp |

| Total Energy Barrier (β-carbon elimination) | 19.0 kcal/mol | 43.2 kcal/mol | jst.go.jp |

| Oxidative Cyclization Barrier | 18.1 kcal/mol | 32.4 kcal/mol | jst.go.jp |

| Overall Reaction Energy | -28.9 kcal/mol (exergonic) | -17.7 kcal/mol (exergonic) | jst.go.jp |

| Reactivity | More active | Less active, may require driving force like ring strain | jst.go.jpnih.gov |

| Key Intermediate | Rhodacycle | Rhodacycle | jst.go.jpacs.orgnih.gov |

| Orbital Interaction (TS) | Bonding (Rh d-orbital and C=C π orbital) | Anti-bonding (Rh d-orbital and C-C σ-orbital) | jst.go.jp |

Role of Metallocycle Intermediates

In the realm of transition metal-catalyzed cycloadditions, the mechanism of activation of a strained ring system is of fundamental importance. For reactions involving vinylcyclopropanes (a three-membered ring system), the transformation is often driven by the release of ring strain via a cleavage pathway. jst.go.jp However, for larger, less strained rings like this compound, metallocycle intermediates are believed to play a more crucial role. jst.go.jp

A metallacycle is a cyclic compound in which a metal atom has replaced at least one carbon atom in a carbocyclic ring. wikipedia.orgtaylorandfrancis.com These structures frequently appear as reactive intermediates in catalytic cycles. wikipedia.orgtaylorandfrancis.com In the context of rhodium(I)-catalyzed cycloadditions of this compound-alkynes, theoretical calculations suggest a "metallocycle pathway". jst.go.jp This process involves several distinct steps:

Oxidative Cyclization: The reaction initiates with the oxidative cyclization of the vinyl and alkyne moieties onto the metal center, forming a metallacyclopentene intermediate. For a this compound-alkyne model, the energy barrier for this step is significantly high, calculated to be 32.4 kcal/mol. jst.go.jp

β-Carbon Elimination: This is followed by the cleavage of a C-C bond within the cyclopentane ring.

Reductive Elimination: The final step is a reductive elimination from the metal center to form the final cycloaddition product. jst.go.jp

The high energy barrier associated with the initial oxidative cyclization for this compound explains why cycloaddition is less favorable compared to analogous systems with an allenyl group, which have a much lower reaction energy barrier. jst.go.jp These metallocycle intermediates are pivotal in transformations such as olefin metathesis and alkyne trimerization. wikipedia.org For instance, nickel-catalyzed C-H bond functionalization reactions are proposed to proceed through the formation of nickel(II)-cyclometalated intermediates. rsc.org

Natural Product Synthesis via [5+2] Cycloaddition Reactions

The [5+2] cycloaddition reaction is a powerful strategy for constructing seven-membered rings, which are core structures in many complex natural products. rsc.orgresearchgate.net The intramolecular metal-catalyzed [5+2] cycloaddition involving a vinylcyclopropane and an alkyne has proven particularly effective in this regard. nih.govresearchgate.net

A prominent example is the total synthesis of (−)-Pseudolaric Acid B , a diterpene acid with notable antifungal and cytotoxic properties. researchgate.netnih.govacs.org The key step in its synthesis is the construction of the polyhydroazulene core using a rhodium (Rh) or ruthenium (Ru) catalyzed intramolecular [5+2] cycloaddition. nih.govfigshare.com This reaction directly assembles the seven-membered ring from a linear precursor containing both a vinylcyclopropane and an alkyne. nih.gov

In one reported synthesis, the precursor was subjected to different catalytic systems to optimize the yield of the desired polyhydroazulene product. nih.gov

| Catalyst | Loading (mol%) | Conversion | Product Yield | Diastereoselectivity |

| [CpRu(CH3CN)3]+PF6− | 23 | Full | 48% | 15:1 |

Table 1: Catalyst performance in the key [5+2] cycloaddition step for the synthesis of a (-)-Pseudolaric Acid B intermediate. Data sourced from nih.gov.

This cycloaddition strategy was also instrumental in the synthesis of another natural product, (+)-asteriscanolide . The synthesis employed a rhodium-catalyzed [5+2+1] cycloaddition of an ene-vinylcyclopropane with carbon monoxide (CO) as a key step to construct the fused 5-8 bicyclic ring system of the molecule. pku.edu.cn These syntheses underscore the utility of vinylcyclopropane-based [5+2] cycloadditions in creating complex molecular architectures from simple, accessible precursors. nih.govresearchgate.netrsc.org

Rearrangement Reactions Involving this compound Frameworks

Vinyl-substituted cyclopropanes are substrates for a rich variety of rearrangement reactions, driven by the release of ring strain. nih.gov These transformations can be initiated thermally, by radical pathways, or through metal catalysis, often leading to the formation of five-membered rings like vinylcyclopentenes.

Divinylcyclopropane Rearrangements to Vinylcyclopentenes

The rearrangement of vinylcyclopropanes to cyclopentenes is a classic transformation. nih.gov In the case of 1,1-divinylcyclopropanes, this rearrangement leads to the formation of vinylcyclopentenes. acs.org This process is a formal nih.govCurrent time information in Bangalore, IN.-sigmatropic rearrangement where one of the vinyl groups participates in the ring expansion, while the other acts as a substituent on the newly formed ring. nih.gov

For example, the thermal rearrangement of 1,1-divinyl-2-phenylcyclopropane derivatives yields vinylcyclopentene products. acs.org The reaction is regioselective, with migration occurring toward the more-substituted carbon of the cyclopropane ring. nih.gov In certain substrates, this vinylcyclopropane rearrangement competes with other reaction pathways, such as Cope-ene rearrangements. nih.govacs.org The parent 1,1-divinylcyclopropane itself rearranges to vinylcyclopentene at approximately 250 °C. nih.gov

Thermal Rearrangements and Related Pathways

The thermal isomerization of vinylcyclopropane to cyclopentene (B43876) is a well-studied pericyclic reaction that typically requires high temperatures (often 300 °C or more). nih.govnih.gov The prevailing mechanism involves the homolytic cleavage of a C-C bond in the cyclopropane ring to form a more stable diradical intermediate. Subsequent recombination of this diradical intermediate leads to the formation of the thermodynamically favored cyclopentene ring. This process is considered a formal nih.govCurrent time information in Bangalore, IN.-sigmatropic rearrangement.

The stereochemistry and mechanism of the vinylcyclopropane rearrangement have been extensively investigated. researchgate.net Theoretical studies have also explored related rearrangements, such as the thermal transformation of 2-vinylcyclopropylidene, which can lead to cyclopentadiene. nih.gov The high temperatures often required for these purely thermal rearrangements can be lowered through the use of metal catalysts or by the introduction of radical initiators. nih.gov

Radical Rearrangements

Radical-mediated reactions provide a powerful alternative to thermal methods for rearranging vinylcyclopropanes into this compound structures. researchgate.net These reactions proceed through radical intermediates and often occur under milder conditions. wikipedia.org

A key example is the phenylthio radical-catalyzed alkenylation of vinylcyclopropanes. acs.org In this process, a thiyl radical adds to the vinyl group, inducing the opening of the cyclopropane ring. The resulting radical intermediate then adds to an alkene, and subsequent steps yield a this compound product. acs.orgchinesechemsoc.org The use of 2,2-dihalovinylcyclopropanes in this type of radical-mediated reaction allows for highly diastereoselective synthesis of vinylcyclopentanes. acs.org

Radical cyclizations are typically governed by a preference for exo ring closures, with 5-exo cyclizations being particularly favorable, which aligns with the formation of five-membered rings. wikipedia.org This methodology has been applied in the synthesis of complex molecules, such as the natural product meloscine, where a cascade radical annulation of a divinylcyclopropane was a key step. wikipedia.orgnih.gov These radical-mediated rearrangements represent a significant tool in organic synthesis for building molecular complexity. rsc.org

Tandem Rearrangement Reactions

Tandem, or cascade, reactions offer an efficient approach to synthesizing complex molecules by combining multiple bond-forming events in a single operation without isolating intermediates. Substrates based on the vinylcyclopropane framework are particularly well-suited for initiating such cascades. wikipedia.org

For instance, 1,1-divinyl-2-phenylcyclopropanes can undergo tandem radical cyclizations to rapidly construct complex polycyclic systems. nih.govacs.org The synthesis of the natural products (±)-epimeloscine and (±)-meloscine was achieved through a cascade radical annulation of a divinylcyclopropane precursor. wikipedia.org

In addition to radical pathways, thermal tandem rearrangements are also possible. Heating certain 1,1-divinyl-2-phenylcyclopropane derivatives can trigger a sequence involving an aromatic Cope rearrangement followed by an ene reaction, leading to deeply rearranged tricyclic spirolactams instead of the simple vinylcyclopentene product. nih.govacs.org These varied reaction cascades, all originating from a divinylcyclopropane core, highlight the rich and diverse reactivity of this framework, enabling access to products of vinylcyclopropane rearrangements, tandem radical reactions, and Cope-ene rearrangements from a single class of starting materials. acs.org

Ring-Opening Reactions

Ring-opening reactions are a cornerstone in the synthetic utility of strained cyclic compounds. While this compound possesses a five-membered ring with moderate ring strain, its three-membered analogue, vinylcyclopropane (VCP), is significantly more reactive due to high ring strain (approximately 28 kcal/mol). nih.gov Consequently, the majority of research on ring-opening reactions focuses on VCPs, which serve as versatile synthons for more complex molecular architectures.

Radical-Mediated Ring-Opening of Vinylcyclopropanes

The radical-mediated ring-opening of vinylcyclopropanes (VCPs) is a well-established method for forming five-membered rings through a [3+2] cycloaddition mechanism. pku.edu.cn The reaction is initiated by the addition of a radical species to the vinyl group of the VCP. This creates a highly reactive cyclopropylcarbinyl radical. Driven by the significant release of ring strain, this intermediate undergoes rapid ring-opening to generate a more stable, acyclic homoallylic radical. This radical can then be trapped by various radicalophiles to form cyclopentane derivatives. pku.edu.cn

The efficiency and outcome of the reaction can be influenced by substituents on the cyclopropane ring that stabilize the radical intermediate. Furthermore, a variety of radical initiation methods have been developed, expanding the scope and applicability of this transformation.

Key Research Findings in Radical-Mediated Ring-Opening of VCPs:

| Catalyst / Initiator System | Substrate Type | Key Mechanistic Insight | Product Type |

| Phenylthio Radicals | Vinylcyclopropanes | Phenylthio radical adds to the vinyl group, initiating ring-opening to a homoallylic radical, which then adds to an alkene. | Functionalized Vinylcyclopentanes |

| Palladium Catalysis | Vinylcyclopropanes and 1-Azadienes | Under palladium catalysis, VCPs undergo ring-opening to form a zwitterionic π-allyl palladium intermediate that reacts with the azadiene. rsc.orgsemanticscholar.org | Polysubstituted Cyclopentane Derivatives rsc.orgsemanticscholar.org |

| Rhodium Catalysis | Vinyl gem-difluorocyclopropanes (VCPdFs) | Rhodium catalyzes a ring-opening followed by β-fluoride elimination, generating a vinylic allyl rhodium intermediate. chemrxiv.org | Chiral Cyclopentenones and gem-difluorocyclopentenes chemrxiv.org |

The table above summarizes selected research findings on the radical-mediated ring-opening reactions, primarily focusing on the more reactive vinylcyclopropane due to a lack of extensive research on this compound itself.

Transition-Metal-Mediated Ring-Opening Reactions

Transition metals, particularly palladium and rhodium, are potent catalysts for the ring-opening of vinylcyclopropanes, typically leading to [3+2], [5+2], and other cycloaddition reactions. nih.govpku.edu.cn The general mechanism for a [3+2] cycloaddition involves the oxidative addition of a low-valent transition metal (e.g., Pd(0) or Rh(I)) to the strained C-C bond of the cyclopropane ring. nih.gov This step forms a metallacyclobutane, which then rearranges to a zwitterionic π-allyl metal complex. nih.govrsc.org This intermediate acts as a three-carbon component that can react with a two-atom partner (a dipolarophile), such as an alkene, alkyne, or carbonyl group, to construct a five-membered ring. rsc.org

While extensively studied for VCPs, the transition-metal-mediated ring-opening of this compound is less common due to the higher stability and lower ring strain of the cyclopentane ring. The high energy barrier to cleaving a C-C bond in a cyclopentane ring makes such reactions less favorable compared to their cyclopropane counterparts. Research has predominantly focused on VCPs as they provide an energetically favorable pathway to versatile intermediates for synthesis. nih.gov For instance, palladium-catalyzed reactions of VCPs have been used to synthesize a variety of carbocyclic and heterocyclic compounds. rsc.org Similarly, rhodium catalysts are effective for various cycloadditions, including the synthesis of seven-membered rings through ring expansion. nih.gov

Examples of Transition-Metal-Mediated Cycloadditions of VCPs:

| Metal Catalyst | Co-reactant (Acceptor) | Intermediate | Product of Cycloaddition |

| Palladium(0) rsc.orgcaltech.edu | 1-Azadienes, β-nitrostyrene rsc.orgcaltech.edu | Zwitterionic π-allyl palladium complex rsc.org | Polysubstituted cyclopentanes rsc.orgsemanticscholar.orgcaltech.edu |

| Rhodium(I) pku.edu.cnchemrxiv.org | Alkenes, Alkynes, CO pku.edu.cn | Metallocyclohexene pku.edu.cn | Cyclopentenes, Bicyclic systems pku.edu.cnchemrxiv.org |

| Nickel(0) acs.org | Electron-deficient olefins acs.org | Nickelacyclobutene or Vinyl nickelcarbene acs.org | Cyclopropanes acs.org |

This table illustrates the diversity of transition-metal-mediated cycloadditions using vinylcyclopropanes as the substrate, highlighting the formation of various cyclic systems.

Hydroboration of this compound

The hydroboration-oxidation of this compound is a two-step reaction that converts the alkene into a primary alcohol with anti-Markovnikov regioselectivity. wikipedia.orgmasterorganicchemistry.com This reaction is a fundamental transformation in organic synthesis, valued for its high predictability and stereospecificity. wikipedia.orglibretexts.org

Mechanism:

Hydroboration (Syn-Addition): The first step involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF), across the double bond of this compound. wikipedia.orglibretexts.org The reaction proceeds through a concerted, four-centered transition state where the boron atom adds to the less sterically hindered terminal carbon of the vinyl group, and a hydrogen atom adds to the more substituted carbon adjacent to the cyclopentane ring. libretexts.orgnumberanalytics.com This addition occurs on the same face of the double bond, a process known as syn-addition. wikipedia.orgmasterorganicchemistry.com A key feature of this mechanism is the absence of a carbocation intermediate, which prevents any skeletal rearrangements from occurring. libretexts.org This process can be repeated until all three hydrogen atoms on the borane have reacted, forming a trialkylborane intermediate.

Oxidation: The trialkylborane is then treated with an oxidizing agent, typically hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (B78521) (NaOH). wikipedia.orgmasterorganicchemistry.com In this step, the carbon-boron bond is replaced by a carbon-oxygen bond with retention of stereochemistry. masterorganicchemistry.com The resulting borate (B1201080) ester is subsequently hydrolyzed to yield the final alcohol product, 2-cyclopentylethanol, and boric acid. wikipedia.org

Reaction Summary:

| Reactant | Reagents | Intermediate | Final Product |

| This compound | 1. Borane (BH₃ or B₂H₆) in THF2. Hydrogen Peroxide (H₂O₂), Sodium Hydroxide (NaOH) | Tri(2-cyclopentylethyl)borane | 2-Cyclopentylethanol |

The table outlines the hydroboration-oxidation of this compound, a reliable method for producing primary alcohols from terminal alkenes.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a central method in computational chemistry for studying the electronic structure of many-body systems. researchgate.net It is widely used to analyze reaction mechanisms, offering insights into complex catalytic processes involving vinylcyclopentane and related compounds. libretexts.orgchemrxiv.org

Elucidation of Reaction Pathways and Energy Diagrams

DFT calculations are instrumental in mapping the entire course of a chemical reaction, identifying intermediates, transition states, and the associated energy changes. A notable example is the theoretical investigation of the rhodium-catalyzed intramolecular [7+2] cycloaddition of a this compound-alkyne model. jst.go.jp

| Reaction Step | Species | Relative Free Energy (kcal/mol) | Description |

|---|---|---|---|

| Oxidative Cyclization | Int1b | 0.0 | Initial Reactant Complex |

| TS1b | +32.4 | Transition State | |

| β-Carbon Elimination (Rate-Determining) | Int2b | +19.7 | Intermediate after Oxidative Cyclization |

| TS2b | +23.5 | Transition State | |

| Reductive Elimination | Int3b | -1.0 | Intermediate after β-Carbon Elimination |

| TS3b | +9.2 | Transition State | |

| Final Product | PDb | -17.7 | Final Cycloaddition Product |

Analysis of Transition State Structures and Molecular Orbitals

The analysis of transition state (TS) geometries and molecular orbitals provides deep insights into why certain reaction pathways are favored over others. In the rhodium-catalyzed cycloaddition of this compound-alkyne, DFT calculations revealed crucial differences in the molecular orbitals of the key transition states compared to the more reactive allenylcyclopentane system. jst.go.jp

For the this compound model, the highest occupied molecular orbital (HOMO) of the first transition state (TS1b) shows an anti-bonding interaction between the rhodium d-orbital and the C–C σ-bond orbital of the cyclopentane (B165970) ring. jst.go.jp Similarly, the HOMO-3 of the rate-determining transition state (TS2b) indicates an anti-bonding relationship between the rhodium d-orbital and a C–C σ-bond orbital. jst.go.jp These anti-bonding interactions destabilize the transition states, contributing to the high activation energy and the observed lack of reactivity for this compound in this specific catalytic cycle. jst.go.jp This contrasts with the allenylcyclopentane system, where stabilizing bonding interactions are observed in the equivalent transition states. jst.go.jp

Mechanistic Insights into Catalytic Transformations

DFT studies offer a molecular-level understanding of how catalysts function and influence reaction outcomes. For the rhodium-catalyzed cycloaddition involving this compound, calculations elucidated a "metallocycle pathway". jst.go.jp This pathway involves the formation of a rhodacycle intermediate after the initial oxidative cyclization. jst.go.jpresearchgate.net The subsequent steps, including β-carbon elimination and reductive elimination, all occur within the coordination sphere of the rhodium catalyst. jst.go.jp

The computational results confirmed that for rings larger than cyclopropane (B1198618), such as cyclopentane, the reaction is not primarily driven by the release of ring strain. jst.go.jp Instead, the stability and electronic properties of the metallacycle intermediates and transition states are the dominant factors controlling the reaction's feasibility. jst.go.jp The high energy barriers calculated for the this compound pathway provided a clear mechanistic rationale for why this substrate is unreactive under conditions where analogous vinylcyclopropanes and vinylcyclobutanes readily participate in cycloadditions. jst.go.jp

Stereochemical Control and Selectivity Prediction

While detailed DFT studies on the stereoselectivity of this compound itself are limited, the principles of using DFT to predict stereochemical outcomes are well-established in related systems. DFT calculations can be employed to model the transition states leading to different stereoisomers (e.g., enantiomers or diastereomers). pku.edu.cnchemrxiv.org By comparing the calculated activation energies of these competing transition states, chemists can predict which stereoisomer will be formed preferentially. pku.edu.cn

For instance, in radical [3+2] cycloadditions of vinylcyclopropanes, DFT calculations have been used to rationalize the observed cis or trans diastereoselectivity. chemrxiv.org These studies analyze the steric and electronic interactions within the transition state structures to explain the preference for one diastereomer over the other. chemrxiv.org Similarly, in rhodium-catalyzed asymmetric cycloadditions, DFT has shown that the stereochemistry-determining step is often the insertion of the alkyne or alkene into the metal-carbon bond, with the chiral ligand controlling the facial selectivity. pku.edu.cn These computational approaches could theoretically be applied to predict and explain stereochemical control in potential reactions of this compound.

Quantum-Chemical Calculations

Quantum-chemical calculations encompass a range of theoretical methods used to compute the properties of molecules based on the principles of quantum mechanics. nih.govnrel.gov DFT, as detailed above, is one of the most widely used classes of quantum-chemical calculations in modern chemistry due to its favorable balance of accuracy and computational cost. nrel.gov

The application of these calculations to a molecule like this compound allows for the determination of various fundamental properties. nrel.gov These include optimized molecular geometries, vibrational frequencies (which can be compared with experimental IR and Raman spectra), and the energies of molecular orbitals (HOMO and LUMO). nrel.gov

Quantum-chemical methods are not just for understanding existing reactions but also for predicting the feasibility of new ones. nih.gov By calculating the energies of reactants, products, and transition states, these methods can estimate reaction pathways and energy barriers for unknown processes, guiding experimental efforts. nih.gov For the this compound system, quantum-chemical calculations, specifically using DFT, were essential to construct the potential energy surface for its cycloaddition reaction and to understand why it is less reactive than similar compounds. jst.go.jp

Global Reaction Route Mapping (GRRM) Program Applications

The Global Reaction Route Mapping (GRRM) program is a powerful automated tool that systematically explores the potential energy surface of a given chemical system to find all relevant isomers, transition states, and reaction pathways. hpc.co.jphpc.co.jpiqce.jparxiv.org It works in conjunction with quantum-chemical calculation software, like Gaussian, to perform a comprehensive search without relying on chemical intuition. hpc.co.jpmdpi.com

The GRRM program was specifically utilized in the comparative study of allenylcyclopentane-alkyne and this compound-alkyne cycloadditions. jst.go.jpnih.gov By employing the GRRM program, researchers were able to automatically explore the reaction pathways for both systems. jst.go.jp This automated exploration ensures that all significant routes, including intermediates and transition states, are identified, providing a complete picture of the reaction network. arxiv.orgmdpi.com This capability was crucial in confirming the step-wise mechanism (oxidative cyclization → β-carbon elimination → reductive elimination) and in obtaining the comprehensive energy diagrams that explained the reactivity differences between the two substrates. jst.go.jp The application of GRRM represents a systematic approach to elucidating complex reaction mechanisms that might be missed by manual, intuition-driven investigations. arxiv.org

Kinetic Modeling and Computational Analysis

Computational and theoretical investigations into this compound have primarily focused on its reactivity in cycloaddition reactions and its formation as a product in the pyrolysis of larger cycloalkanes. These studies employ sophisticated methods like density functional theory (DFT) to elucidate reaction mechanisms, calculate energy barriers, and understand the kinetic favorability of different chemical pathways.

Detailed research has been conducted to compare the reactivity of this compound with analogous compounds, such as allenylcyclopentane, in transition-metal-catalyzed cycloadditions. jst.go.jpnih.gov One such study performed DFT calculations using the Global Reaction Route Mapping (GRRM) program to analyze the [Rh(CO)₂Cl]₂-catalyzed [7+2] cycloaddition of alkyne models of both allenylcyclopentane and this compound. jst.go.jp The analysis revealed a significant difference in reactivity, with the allenyl-substituted compound being much more active.

Table 1: Comparative Energy Barriers in Rh-Catalyzed Cycloaddition

This table presents the calculated total energy barriers for the Rh-catalyzed cycloaddition of allenylcyclopentane-alkyne and this compound-alkyne models, as determined by DFT calculations. The data highlights the significantly higher energy requirement for the reaction involving this compound.

Kinetic modeling has also been applied to understand the formation of this compound during the pyrolysis of larger molecules like ethylcyclohexane (B155913) (ECH). researchgate.netresearchgate.netustc.edu.cn In these high-temperature decomposition processes, this compound is identified as a significant product. ustc.edu.cn Reaction path and sensitivity analyses are performed to map the complex network of reactions that occur. researchgate.net Theoretical calculations on the reaction pathways of specific radical intermediates, such as the oct-5-en-1-yl radical formed during ECH pyrolysis, show how internal hydrogen migrations and subsequent cyclizations can lead to the formation of the this compound structure. ustc.edu.cn These models are crucial for developing accurate kinetic mechanisms for the combustion of cycloalkane components found in transportation fuels. researchgate.net

Polymerization Studies of Vinylcyclopentane

Radical Ring-Opening Polymerization of Vinylcyclopropanes

Radical ring-opening polymerization (rROP) of vinylcyclopropanes (VCPs) is a versatile method for synthesizing polymers with varied compositions and properties. newiridium.com This technique allows for the introduction of functional groups directly into the polymer backbone. mdpi.com The polymerization of VCPs can proceed through a 1,5-ring-opening pathway, which results in high molecular weight polymers containing cyclopentane (B165970) units within the main chain. researchgate.net This is in contrast to other polymerization methods that may only involve the vinyl group. researchgate.net The process is particularly valuable as it can be used to impart degradability to vinyl polymers through copolymerization. mdpi.com Recent advancements have also demonstrated the successful free-radical polymerization of newly synthesized azlactone-functionalized VCPs, opening avenues for novel biomaterials. rsc.org

A key feature of the radical ring-opening polymerization of VCPs is the ability to produce polymers containing both linear (1,5-addition) and cyclic (cyclopentyl) repeat units. newiridium.comnih.gov The competition between these two pathways allows for precise control over the polymer's final microstructure. nih.gov Researchers have demonstrated that the ratio of linear to cyclic units can be effectively controlled by manipulating the polymerization conditions, such as temperature and monomer concentration. newiridium.comfigshare.com

Furthermore, a novel postpolymerization modification has been developed using photoredox catalysis. newiridium.comnih.gov This process enables the conversion of the initially formed linear units into cyclic structures through an intramolecular radical cyclization, which can form both cyclopentane and cyclohexane (B81311) rings. newiridium.comfigshare.com This level of control over the polymer architecture is crucial for fine-tuning the material's ultimate properties. nih.gov

Table 1: Effect of Polymerization Conditions on Poly(VCP) Microstructure (Representative data based on trends described in the literature)

| Polymerization Temperature | Monomer Concentration | Predominant Repeat Unit | Resulting Polymer Property |

| Low | High | Linear | More flexible chain |

| High | Low | Cyclic (Cyclopentane) | Higher glass transition temp. |

| Post-Polymerization (Photoredox) | N/A | Cyclic (Cyclopentane/Cyclohexane) | Increased cyclic content |

The ability to manipulate the ratio of linear to cyclic repeat units in polymers derived from VCPs provides a direct method for tuning their material properties. newiridium.comfigshare.com The specific composition of the polymer backbone has a significant impact on thermal and viscoelastic characteristics. newiridium.comnih.gov For instance, a higher proportion of cyclic units generally leads to a more rigid polymer with a higher glass transition temperature (Tg).

Copolymerization is another powerful technique used to modify and enhance the properties of manufactured plastics to meet specific application needs. wikipedia.org By incorporating different comonomers, properties such as crystallinity, solubility, and mechanical performance can be systematically adjusted. wikipedia.orgmdpi.com In the context of ring-opening polymerization, copolymerizing functional monomers like cyclic ketene (B1206846) acetals with acrylamide (B121943) has been shown to produce well-defined, cytocompatible copolymers with degradation rates faster than those of polylactide. nih.gov This approach allows for the creation of materials with tunable upper critical solution temperatures, which is valuable for applications like triggered drug release. nih.gov

Significant progress in the controlled polymerization of VCPs has been achieved through the development of organocatalyzed photoredox radical ring-opening polymerization. newiridium.comnih.gov This method represents the first of its kind for a range of functionalized VCP monomers. nih.govfigshare.com The process utilizes strongly reducing, visible-light-absorbing organic photoredox catalysts, which serve as effective alternatives to more expensive precious metal complexes. wisc.edu

This advanced polymerization technique offers several advantages, including high monomer conversions and excellent spatial and temporal control. newiridium.comfigshare.com It allows for the synthesis of poly(VCPs) with predictable molecular weights and low dispersity (narrow molecular weight distribution). newiridium.comnih.gov The ability to control the polymerization so precisely is a cornerstone of modern polymer synthesis, enabling the creation of materials with highly defined architectures. sigmaaldrich.com

Tunable Polymer Composition and Properties

Anionic Polymerization Leading to Vinylcyclopentane Structures

While radical polymerization of VCPs can yield cyclopentane rings in the polymer backbone via ring-opening, anionic polymerization of the same monomers tends to proceed differently, typically resulting in 3,5-polymers that retain a vinyl pendent group without ring-opening. researchgate.net However, this compound structures can be formed in polymers through the anionic polymerization of other monomers, notably 1,3-dienes. scite.ai

During the anionic polymerization of monomers like buta-1,3-diene, intramolecular cyclization reactions can occur, leading to the formation of this compound rings within the polymer structure. scite.ai The extent of this cyclization can be influenced by reaction parameters such as monomer concentration and temperature. scite.ai Patent literature also describes the synthesis of block copolymers containing this compound repeat units via anionic polymerization processes, highlighting its industrial relevance. google.comgoogle.com For instance, cyclization can lead to the formation of 2-methyl-1-vinylcyclopentane units. researchgate.net

Spectroscopic Characterization of Polymer Microstructure

A thorough characterization of the polymer's molecular structure is essential to understand its properties and performance. mdpi.com Various spectroscopic techniques are employed to analyze the microstructure of polymers derived from this compound and related polymerization reactions. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. mdpi.com Specifically, ¹H and ¹³C NMR can be used to elucidate the polymer's microstructure, such as quantifying the ratio of linear to cyclic (this compound) units formed during the polymerization of VCPs. scite.ai

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides complementary information. mdpi.com These techniques are adept at identifying specific functional groups present in the polymer and can be used to monitor the progress of polymerization by observing the disappearance of monomer-specific bands, such as the vinyl C=C stretch. The analysis of vibrational spectra can also offer insights into the interactions between different components in a polymer blend or composite. mdpi.com

Table 2: Spectroscopic Techniques for Polymer Microstructure Analysis

| Spectroscopic Technique | Information Provided | Reference(s) |

| ¹H NMR Spectroscopy | Quantification of linear vs. cyclic repeat units, stereochemistry. | scite.ai, mdpi.com |

| ¹³C NMR Spectroscopy | Identification of carbon environments, confirmation of polymer backbone structure. | mdpi.com |

| Infrared (IR) Spectroscopy | Identification of functional groups, monitoring polymerization progress. | mdpi.com |

| Raman Spectroscopy | Chemical fingerprinting, analysis of C=C bonds, crystallinity, and orientation. |

Applications of Vinylcyclopentane in Organic Synthesis

As a Synthetic Intermediate for Complex Molecules

The utility of vinylcyclopentane as a synthetic intermediate is primarily demonstrated through its involvement in cycloaddition reactions. These reactions facilitate the creation of intricate polycyclic systems in a step-economical manner. The cyclopentane (B165970) framework is a common structural motif in many pharmaceuticals, agrochemicals, and materials, making efficient methods for its synthesis highly valuable. nih.govrsc.org

One of the most powerful applications of this compound derivatives is in transition-metal-catalyzed cycloadditions. For instance, under palladium catalysis, vinylcyclopropane (B126155) derivatives, which share reactivity patterns with this compound, undergo ring-opening to form zwitterionic allylpalladium intermediates. These intermediates can then react with various double bonds (carbon-carbon, carbon-oxygen, carbon-nitrogen) and diazo compounds to yield a diverse array of five-membered rings. nih.govrsc.org This strategy has emerged as a potent tool for constructing both carbocyclic and heterocyclic compounds. nih.gov

A notable example is the palladium-catalyzed [3+2] cycloaddition of vinylcyclopropanes with 1-azadienes. This reaction proceeds under mild conditions to produce multisubstituted cyclopentane derivatives in good to excellent yields and with moderate to good diastereoselectivities. nih.govrsc.org The ability to perform this reaction on a gram scale underscores its practicality for synthesizing biologically relevant cyclopentane derivatives. rsc.org

Furthermore, the development of novel synthetic methodologies continues to expand the utility of this compound and its analogs. For example, unsaturated oxyallyl cations containing a suitably positioned alkene can undergo a 5-exo-cyclization to form this compound derivatives. researchgate.netacs.org This process exhibits moderate to excellent stereoselectivity and can even be rendered asymmetric when using a chiral substrate. researchgate.netacs.org

The strategic application of these reactions allows for the deconstruction of complex target molecules into simpler, more accessible starting materials, a concept central to retrosynthetic analysis. ias.ac.in This approach, which involves transforming the desired molecule's structure into simpler, commercially available precursors, has been instrumental in planning the total synthesis of complex natural products. ias.ac.in The inherent reactivity of this compound makes it a valuable synthon in these strategic disconnections.

Interactive Table: Reactions Utilizing this compound as an Intermediate

| Reaction Type | Catalyst/Reagent | Product Type | Key Features |

|---|---|---|---|

| [3+2] Cycloaddition | Palladium | Multisubstituted cyclopentanes | Mild conditions, good yields, high diastereoselectivity. nih.govrsc.org |

In the Synthesis of Natural Products and Bioactive Compounds

This compound and its derivatives are crucial intermediates in the synthesis of a wide range of natural products and bioactive compounds. The cyclopentane ring is a ubiquitous structural element in these molecules, and methods involving this compound provide efficient pathways for its incorporation. nih.govehu.es